Prenyl thioacetate

Catalog No.
S1483530
CAS No.
33049-93-3
M.F
C7H12OS
M. Wt
144.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prenyl thioacetate

CAS Number

33049-93-3

Product Name

Prenyl thioacetate

IUPAC Name

S-(3-methylbut-2-enyl) ethanethioate

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

InChI

InChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3

InChI Key

HYSBJYIGYSBFQN-UHFFFAOYSA-N

SMILES

CC(=CCSC(=O)C)C

solubility

insoluble in water; soluble in ethanol, triacetin and heptane

Synonyms

Ethanethioic Acid S-(3-Methyl-2-butenyl) Ester;

Canonical SMILES

CC(=CCSC(=O)C)C

The exact mass of the compound Prenyl thioacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ethanol, triacetin and heptane. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Prenyl thioacetate (CAS 33049-93-3) is a specialized allylic thioester widely procured as a stable, protected precursor to prenyl mercaptan (3-methyl-2-buten-1-thiol) in advanced flavor formulation and organic synthesis. Characterized by a boiling point of 140-143 °C at atmospheric pressure and a specific gravity of 0.964-0.969, this clear, colorless liquid offers high solubility in organic solvents like ethanol and heptane while remaining insoluble in water [1]. Its primary industrial value lies in its thioester linkage, which masks the highly reactive and intensely malodorous free thiol group. This structural feature provides critical advantages in processability, shelf-life, and handling, making it the preferred choice for applications requiring precise delivery of the prenylthiol moiety without the severe operational drawbacks of handling the free mercaptan directly [1].

Attempting to substitute prenyl thioacetate with its deprotected analog, prenyl mercaptan, introduces severe handling and stability failures in industrial workflows. Prenyl mercaptan is notoriously prone to rapid auto-oxidation in the presence of air or light, degrading into diprenyl disulfide and leading to inconsistent dosing and poor reproducibility in synthetic yields . Furthermore, the free thiol possesses an extreme odor threshold—as low as 0.007 ppb in aqueous media—which poses significant facility contamination risks and requires specialized, high-cost containment protocols. By utilizing prenyl thioacetate, buyers bypass these oxidative degradation pathways and odor-control bottlenecks, ensuring a chemically stable reagent that can be quantitatively deprotected in situ only when the active thiol is required.

Oxidative Stability: Prevention of Disulfide Formation

Prenyl mercaptan is highly unstable under standard atmospheric conditions, rapidly undergoing oxidative dimerization to form diprenyl disulfide. This degradation compromises reagent purity and leads to unpredictable stoichiometry in downstream syntheses. In contrast, prenyl thioacetate features an acetyl-protected sulfur atom that completely blocks this auto-oxidation pathway . Procurement of the thioacetate form ensures long-term stability during storage and transport, allowing chemists to maintain a reliable inventory of the prenylthiol precursor without the rapid titer loss associated with the free mercaptan .

Evidence DimensionSusceptibility to auto-oxidation
Target Compound DataPrenyl thioacetate: Stable against oxidative dimerization (acetyl-protected)
Comparator Or BaselinePrenyl mercaptan: Highly prone to rapid oxidation to diprenyl disulfide
Quantified DifferenceComplete inhibition of disulfide formation during storage
ConditionsStandard atmospheric storage conditions (air/light exposure)

Eliminates batch-to-batch variability caused by reagent degradation, ensuring precise stoichiometric control in synthesis.

Odor Threshold and Facility Contamination Risk

The free thiol, prenyl mercaptan, exhibits an extreme odor threshold of approximately 0.007 ppb in aqueous media, making it one of the most potent odorants encountered in chemical handling [1]. Working with the free thiol requires stringent containment to prevent facility-wide odor contamination. Prenyl thioacetate acts as a 'masked' thiol with a significantly higher odor threshold and more manageable volatility profile. This allows for standard laboratory and manufacturing handling procedures without the severe operational disruptions and specialized ventilation costs associated with the free mercaptan [1].

Evidence DimensionOdor threshold and handling requirements
Target Compound DataPrenyl thioacetate: Manageable odor profile suitable for standard handling
Comparator Or BaselinePrenyl mercaptan: Extreme odor threshold (0.007 ppb)
Quantified DifferenceOrders of magnitude reduction in odor potency and contamination risk
ConditionsAmbient handling in laboratory or manufacturing environments

Drastically reduces the overhead costs and operational risks associated with specialized odor containment and facility decontamination.

Volatility and Thermal Processability

Prenyl mercaptan is highly volatile, with a boiling point of 128-135 °C and a vapor pressure of approximately 14 mmHg at 25 °C, which exacerbates its odor dispersion and complicates high-temperature processing. Prenyl thioacetate offers a higher boiling point of 140-143 °C at standard atmospheric pressure (760 mmHg)[1]. This reduced volatility improves the compound's retention during formulation and thermal processing, minimizing evaporative losses and ensuring more accurate dosing in complex mixtures before targeted hydrolysis releases the active thiol [1].

Evidence DimensionBoiling point and volatility
Target Compound DataPrenyl thioacetate: 140-143 °C at 760 mmHg
Comparator Or BaselinePrenyl mercaptan: 128-135 °C at 760 mmHg
Quantified Difference+5 to +15 °C increase in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enhances retention during thermal processing and reduces evaporative losses, improving formulation accuracy.

In Situ Generation of Prenyl Mercaptan in Organic Synthesis

Prenyl thioacetate is the preferred precursor for synthesizing complex prenyl-containing molecules where the direct use of prenyl mercaptan would result in poor yields due to disulfide formation. By subjecting the thioacetate to controlled hydrolysis or nucleophilic cleavage, chemists can generate the reactive free thiol in situ, immediately trapping it with electrophiles. This approach maximizes the yield of the desired prenylated product while minimizing exposure to the volatile and malodorous free thiol .

Controlled-Release Flavor and Fragrance Formulation

In the flavor and fragrance industry, prenyl thioacetate is utilized as a stable, slow-release precursor to impart specific sulfurous or tropical notes. Its resistance to oxidation ensures that the formulation remains stable on the shelf, while gradual hydrolysis in the final application matrix releases the highly potent prenyl mercaptan at precisely controlled, trace levels .

Analytical Reference Standards for Secondary Metabolite Profiling

Due to its stability, prenyl thioacetate serves as a reliable analytical reference standard in the profiling of volatile sulfur compounds (VSCs). Unlike the free thiol, which degrades rapidly in standard solutions, the thioacetate maintains its concentration over time, providing accurate calibration for gas chromatography-mass spectrometry (GC-MS) analyses of complex metabolomes .

Physical Description

clear colourless liquid

XLogP3

2.2

Density

0.964-0.969

UNII

8UI6K2036L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 113 of 114 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

33049-93-3

Wikipedia

Prenyl thioacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 07-17-2023

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